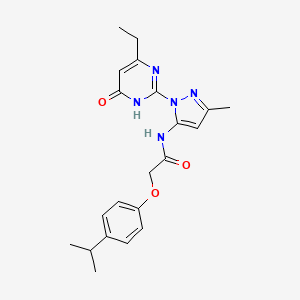![molecular formula C6H7BrN2O2S B2589164 Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate CAS No. 80022-72-6](/img/structure/B2589164.png)
Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate is a chemical compound with the molecular formula C6H7BrN2O2S . It has a molecular weight of 251.1 .
Synthesis Analysis
The compound can be synthesized under Hurd–Mori and Vilsmeier–Haack reaction conditions based on (het)aroylhydrazones of ethyl pyruvates . The reaction of ethyl pyruvate hydrazones with an excess of thionyl chloride at room temperature for 1 hour results in the formation of thiadiazole-4-carboxylate . Increasing the reaction time to 24 hours leads to the formation of thiadiazole-4-carboxylate in higher yield .Molecular Structure Analysis
The InChI code for Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate is 1S/C6H7BrN2O2S/c1-2-11-6(10)5-4(3-7)12-9-8-5/h2-3H2,1H3 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can react with ethyl pyruvate hydrazones in the presence of thionyl chloride to form thiadiazole-4-carboxylate . It can also react with phosphoryl trichloride to form ethyl 4-formyl-1H-pyrazole-3-carboxylate .Physical And Chemical Properties Analysis
Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate is a powder that is stored at -10°C . The compound has a molecular weight of 251.1 .Aplicaciones Científicas De Investigación
Chemical Synthesis
Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate is a valuable intermediate in organic synthesis. It is particularly useful in the construction of thiadiazole rings, which are core structures in various chemical compounds . The bromomethyl group in this compound acts as a good leaving group, allowing for subsequent nucleophilic substitution reactions that can lead to a wide range of products .
Agriculture - Herbicide Development
In the agricultural sector, this compound has been studied for its potential use in developing new herbicides. Its thiadiazole core is known to inhibit key enzymes in the biosynthesis pathway of branched-chain amino acids, which are essential for plant growth . This inhibition can lead to the development of herbicides with a new mode of action, providing an alternative to existing products and helping to manage herbicide resistance.
Material Science - Polymer Modification
In material science, Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate can be used to modify polymers. The introduction of thiadiazole units into polymers can enhance their thermal stability and potentially introduce new functionalities, such as fluorescence or electrical conductivity .
Environmental Science - Pollutant Degradation
This compound’s derivatives have been explored for their role in environmental science, particularly in the degradation of pollutants. The reactive nature of the thiadiazole ring can facilitate the breakdown of harmful chemicals, making it a candidate for use in environmental cleanup operations .
Biochemistry - Enzyme Inhibition Studies
In biochemistry, the compound serves as a tool for studying enzyme inhibition. Its ability to interact with various enzymes allows researchers to understand the mechanisms of action and to design inhibitors that can regulate enzyme activity in biological systems .
Pharmacology - Drug Design
Lastly, in pharmacology, Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate is a precursor in the synthesis of molecules with potential therapeutic applications. Its structure is a starting point for creating compounds that could act as antitumor, antibacterial, or neuroprotective agents .
Safety and Hazards
Mecanismo De Acción
Target of Action
Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate is a bioactive nitrogen-containing heterocycle Similar compounds have been found to inhibit key enzymes in the biosynthesis pathway of branched chain amino acids .
Mode of Action
It is known that similar compounds interact with their targets by inhibiting key enzymes in the biosynthesis pathway of branched chain amino acids .
Biochemical Pathways
Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate likely affects the biosynthesis pathway of branched chain amino acids, given the observed activity of similar compounds
Propiedades
IUPAC Name |
ethyl 5-(bromomethyl)thiadiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2S/c1-2-11-6(10)5-4(3-7)12-9-8-5/h2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYRMQVQMKSYJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SN=N1)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate | |
CAS RN |
80022-72-6 |
Source


|
| Record name | ethyl 5-(bromomethyl)-1,2,3-thiadiazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-fluorophenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2589083.png)






![1-[4-[(6-Methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2589095.png)
![4-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2589096.png)


![N-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N'-phenylbenzene-1,4-diamine](/img/structure/B2589101.png)
![4-phenyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide](/img/structure/B2589104.png)